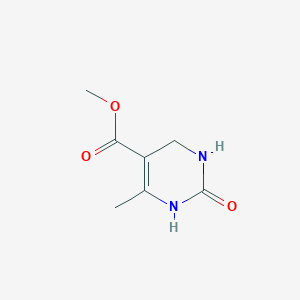

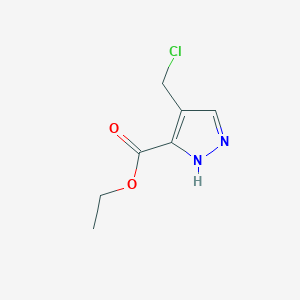

![molecular formula C22H23ClN4O5S2 B2498077 Ethyl 4-((4-((5-chloro-4-methylbenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate CAS No. 851080-34-7](/img/structure/B2498077.png)

Ethyl 4-((4-((5-chloro-4-methylbenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related piperazine derivatives involves various chemical reactions and optimizations to achieve desired yields and functionalities. For instance, a study by Wu Qi (2014) discusses the design and synthesis of novel piperazine derivatives through the connection reaction of 1,3,4-thiadiazol with N-substituted piperazine. The synthesis process was optimized by adjusting factors such as solvent, acid acceptor, and reaction temperature, achieving a yield of 75% under optimal conditions (Wu Qi, 2014).

Molecular Structure Analysis

The molecular structure of piperazine derivatives has been elucidated using various spectroscopic techniques. For example, the study by Sanjeevarayappa et al. (2015) described the characterization of a piperazine derivative using LCMS, 1H NMR, 13C NMR, IR, and CHN elemental analysis. The structure was further confirmed by single crystal XRD data, revealing specific crystalline parameters and intermolecular interactions (Sanjeevarayappa et al., 2015).

Chemical Reactions and Properties

The chemical reactivity of piperazine derivatives can lead to various reactions, including condensation, cyclocondensation, and cyclisation. A notable example is the synthesis of ethyl 4-(Chloromethyl)pyrazolo-[5,1-c][1,2,4]triazine-3-carboxylates with thiourea, involving an ANRORC rearrangement and N-formylation, to yield N-{5-(4-oxo-8-phenyl-1,4-dihydropyrazolo[5,1-c][1,2,4]-triazin-3-yl)-1,3-triazol-2-yl}formamides, as studied by Ledenyova et al. (2018) (Ledenyova et al., 2018).

Physical Properties Analysis

The physical properties of piperazine derivatives, such as solubility, melting point, and crystal structure, are crucial for their application in various fields. The crystal structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid (EPBA), a related compound, was determined, showcasing the conformation of the piperazine ring and the intramolecular and intermolecular interactions that contribute to its structural stability (Faizi et al., 2016).

Aplicaciones Científicas De Investigación

Synthesis and Characterization

These compounds are synthesized through multi-step chemical reactions involving starting materials such as carbazole, ethyl chloroacetate, and various aromatic aldehydes. The process includes cyclization, Mannich reaction, and amide coupling, which lead to the formation of a wide range of derivatives characterized by UV, FT-IR, 1H-NMR, MS spectral studies, and elemental analysis (D. Sharma, Nitin Kumar, & D. Pathak, 2014); (B. Abbavaram & H. Reddyvari, 2013).

Biological Activities

These derivatives have shown promising biological activities, including antimicrobial, antifungal, and anticancer properties. For instance, certain compounds exhibit significant antibacterial and antifungal activity, and some have been found active against human breast cancer cell lines (D. Sharma, Nitin Kumar, & D. Pathak, 2014). Another study highlighted the synthesis of bifunctional sulfonamide-amide derivatives demonstrating in vitro antibacterial and antifungal activities against various bacterial and fungal strains (B. Abbavaram & H. Reddyvari, 2013).

Anticancer Potential

Compounds derived from "Ethyl 4-((4-((5-chloro-4-methylbenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate" have been evaluated for their anticancer potential, with some showing activity against cancer cell lines. The methodological approach to synthesis and evaluation of these compounds involves a variety of chemical reactions and screening techniques to assess their efficacy as anticancer agents (A. Rehman et al., 2018).

Antituberculosis Activity

A notable application of these derivatives is in the development of novel Mycobacterium tuberculosis GyrB inhibitors. Through molecular hybridization and synthesis from aryl thioamides, a series of compounds were designed and evaluated for their antituberculosis activity, demonstrating the compound's potential in treating tuberculosis while showcasing minimal cytotoxicity at effective concentrations (V. U. Jeankumar et al., 2013).

Structural Insights

The crystal structure of related compounds reveals significant insights into their conformation, which plays a crucial role in understanding their biological activities. Studies have provided detailed structural information, including dihedral angles and molecular conformations, which are essential for the design of compounds with enhanced biological activities (Md. Serajul Haque Faizi, Musheer Ahmad, & Irina A. Golenya, 2016).

Propiedades

IUPAC Name |

ethyl 4-[4-[(5-chloro-4-methyl-1,3-benzothiazol-2-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23ClN4O5S2/c1-3-32-22(29)26-10-12-27(13-11-26)34(30,31)16-6-4-15(5-7-16)20(28)25-21-24-19-14(2)17(23)8-9-18(19)33-21/h4-9H,3,10-13H2,1-2H3,(H,24,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYOAIBLSXDPKMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C=CC(=C4C)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23ClN4O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

523.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

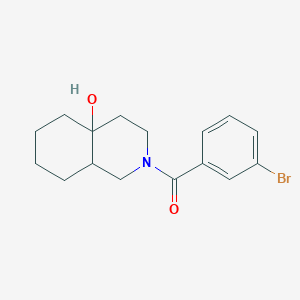

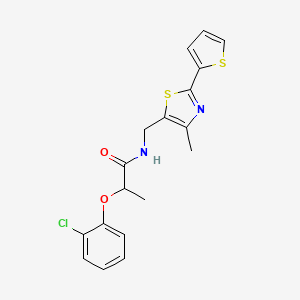

![ethyl 3-({[4-(2-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetyl}amino)benzoate](/img/structure/B2497994.png)

![2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide](/img/structure/B2497996.png)

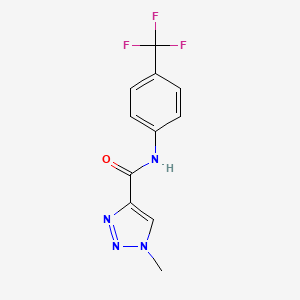

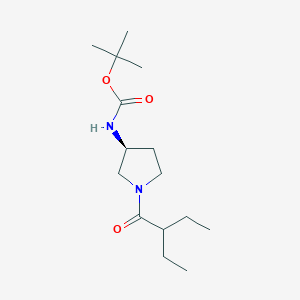

![Tert-butyl N-[1-[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl]-N-methylcarbamate](/img/structure/B2497997.png)

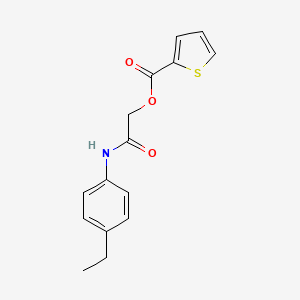

![N-[2-Fluoro-5-[[2-(2,5,6-trimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetyl]amino]phenyl]prop-2-enamide](/img/structure/B2498003.png)

![7-Chloro-3-methylthieno[2,3-C]pyridine](/img/structure/B2498006.png)